Cryolite, trilithium

Aluminum Electrolysis Flux Chemistry Thermal Processing

Procurement of Li₃AlF₆ often involves trade-offs between ionic conductivity and ambient stability. This compound uniquely bridges both. Quantitative advantages for R&D and industrial purchasing: - **Battery Electrolyte:** Room-temperature conductivity 3×10⁻⁵ S·cm⁻¹ (Si⁴⁺-doped) with stability up to 5V vs. Li⁺/Li; retains conductivity under 25°C/70% RH. - **Industrial Flux:** Melting point 785-790°C (vs. 1012°C for Na₃AlF₆) reduces Hall-Héroult cell energy consumption by 8-12%. - **Cathode Coating:** 88% capacity retention after 200 cycles at 4.6V on LiCoO₂. Purity ≥96%.

Molecular Formula AlF6Li3
Molecular Weight 161.9 g/mol
CAS No. 61105-08-6
Cat. No. B12656651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryolite, trilithium
CAS61105-08-6
Molecular FormulaAlF6Li3
Molecular Weight161.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].F[Al-3](F)(F)(F)(F)F
InChIInChI=1S/Al.6FH.3Li/h;6*1H;;;/q+3;;;;;;;3*+1/p-6
InChIKeyVRSRNLHMYUACMN-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cryolite, trilithium (Li₃AlF₆): Industrial Flux, Abrasive Filler, and Solid Electrolyte Precursor


Cryolite, trilithium (trilithium hexafluoroaluminate, Li₃AlF₆, CAS 61105-08-6; also registered under CAS 13821-20-0) is a synthetic inorganic fluoride salt with a molecular weight of ~161.8–161.9 g·mol⁻¹ and a nominal assay specification of ≥96% Li₃AlF₆ [1]. It appears as a white crystalline powder with a density of ~2.637 g·cm⁻³ at 20 °C, a melting point of ~785–790 °C, and limited water solubility of ~1.1 g·L⁻¹ at 20 °C . Industrially, Li₃AlF₆ is employed as a flux in aluminum electrolysis, as an active filler in resin-bonded abrasives for metal treatment, and as a component in welding and soldering agents [2]. In advanced research, Li₃AlF₆ and its doped derivatives (e.g., Li₃AlF₆–Li₂SiF₆, Li₃AlF₆–Li₂SO₄ composites) are being intensively investigated as fluoride-based solid electrolytes and high-voltage cathode coatings for all-solid-state lithium and lithium-ion batteries [3].

Industrial Flux
Aluminum electrolysis, welding, and soldering agent with energy-efficient melting behavior
Solid Electrolyte Precursor
Fluoride-based solid electrolyte for all-solid-state lithium and lithium-ion battery research
Abrasive & Coating Additive
Active filler in resin-bonded abrasives and high-voltage cathode coating studies

Why Na₃AlF₆, K₃AlF₆, and Cryolite Analogs Cannot Substitute for Li₃AlF₆


Although Li₃AlF₆, Na₃AlF₆, and K₃AlF₆ share the same M₃AlF₆ cryolite structural framework, the identity of the monovalent cation (Li⁺ vs. Na⁺ vs. K⁺) fundamentally alters their melting behavior, ionic conductivity, electrochemical stability, moisture tolerance, and melt coordination chemistry — differences that translate directly into distinct processing windows and application-specific fitness. Na₃AlF₆ melts at ~1012 °C, whereas Li₃AlF₆ melts at ~785–790 °C, a depression of over 220 °C that enables lower-temperature electrolytic operation and reduced thermal budget in flux applications [1]. In solid-state battery contexts, Li₃AlF₆-based electrolytes uniquely combine wide electrochemical stability (up to 5 V vs. Li⁺/Li) with ambient-air processability — a pairing that neither sulfide electrolytes (high conductivity but poor air/moisture stability) nor chloride/bromide halide electrolytes (high conductivity but hygroscopic) can replicate [2]. The quantitative evidence below demonstrates that substituting Li₃AlF₆ with generic cryolite analogs without re-optimizing process parameters invariably leads to measurable losses in energy efficiency, cycling lifetime, or ambient-handling robustness.

Melting temperature mismatch: Li₃AlF₆’s lower melting point enables reduced-temperature electrolysis; Na₃AlF₆ and K₃AlF₆ require significantly higher thermal budgets, altering energy efficiency and equipment design.
Conductivity tunability gap: Only Li₃AlF₆ can be Si⁴⁺-doped to enhance Li⁺ transport for solid electrolytes; Na/K cryolites lack this aliovalent substitution pathway, limiting battery electrolyte engineering.
Ambient stability mismatch: Li₃AlF₆-based composites remain stable in humid air (25 °C, 70% RH), whereas sulfide and chloride alternatives degrade, requiring costly dry-room processing — a substitution that compromises manufacturing flexibility.

Quantitative Differentiation: Li₃AlF₆ vs. Closest Analogs and Alternatives


Melting Point Depression vs. Na₃AlF₆ and K₃AlF₆

Li₃AlF₆ exhibits a melting point of 783–790 °C, which is approximately 222 °C lower than that of the industrial benchmark Na₃AlF₆ (m.p. 1009–1012 °C) [1]. When LiF is incorporated into Na₃AlF₆-based cryolite melts, the liquidus temperature is depressed proportionally, and in Li⁺-enriched Na₃AlF₆–LiF systems the operating electrolysis temperature can be reduced from the conventional 960–980 °C range to approximately 930–950 °C [2]. Experimental data from industrial aluminum electrolysis cells indicate that Li⁺-containing cryolite systems (Na₃AlF₆–LiF) enable an energy consumption reduction of approximately 8–12 % compared to potassium cryolite (Na₃AlF₆–KF) systems, attributed to the smaller Li⁺ ionic radius (0.076 nm vs. K⁺ 0.138 nm) and the resulting lower melt viscosity and higher ion mobility [2].

Melting point depression
Reported
783–790 °C (Li₃AlF₆) vs. 1009–1012 °C (Na₃AlF₆); Δ ≈ –222 °C
Supports lower-temperature electrolysis and energy efficiency considerations
Cross-study data; industrial cell energy reduction ~8–12% reported with Li-containing baths
Aluminum Electrolysis Flux Chemistry Thermal Processing Hall-Héroult Process

Li⁺ Ionic Conductivity in Doped and Composite Li₃AlF₆ Electrolytes

Pristine β-Li₃AlF₆ synthesized by mechanical milling exhibits an ionic conductivity of 3.9 × 10⁻⁶ S·cm⁻¹ at 100 °C, which is enhanced to 1.8 × 10⁻⁵ S·cm⁻¹ when composited with nanocrystalline γ-Al₂O₃ [1]. Crucially, Si⁴⁺ doping via the formation of a 4Li₃AlF₆·Li₂SiF₆ solid solution raises the room-temperature Li⁺ conductivity to 3 × 10⁻⁵ S·cm⁻¹ — the highest reported value among all known lithium metal fluoride solid electrolytes at the time of publication [2]. For context, undoped Li₃AlF₆ ball-milled with LiCl remains at only ~10⁻⁶ S·cm⁻¹ at room temperature, underscoring the specific efficacy of Si⁴⁺ aliovalent substitution in generating Li⁺ vacancies for enhanced transport [2]. Further composite engineering with Li₂SO₄ (50 mol %, ball-milled 70 h) yields a conductivity of 6 × 10⁻⁴ S·cm⁻¹ at 150 °C, with no degradation after 12 h at temperature [3].

Ionic conductivity
Reported
3 × 10⁻⁵ S·cm⁻¹ at RT (Si⁴⁺-doped 4Li₃AlF₆·Li₂SiF₆)
Enables solid electrolyte designs with tunable Li⁺ transport
Undoped Li₃AlF₆: ~10⁻⁶ S·cm⁻¹; composite with Li₂SO₄ reaches 6×10⁻⁴ S·cm⁻¹ at 150 °C
Solid-State Battery Solid Electrolyte Ionic Conductivity Fluoride Ion Conductor

Electrochemical Stability and Ambient Moisture Tolerance

In cyclic voltammetry measurements, Li₃AlF₆–Li₂SO₄ composite electrolytes exhibit clear Li plating/stripping current at 0 V (vs. Li⁺/Li) with no continuous anodic decomposition confirmed up to 5 V (vs. Li⁺/Li) [1]. This wide oxidative stability window exceeds that of many sulfide solid electrolytes, which typically suffer from oxidative decomposition above ~2.5–3.0 V vs. Li⁺/Li, and is competitive with chloride-based halide electrolytes such as Li₃YCl₆ and Li₃YBr₆ [2]. Furthermore, the conductivity of 4Li₃AlF₆·Li₂SiF₆ pellets does not degrade when stored under ambient conditions (25 °C, 70% relative humidity), a critical advantage over both sulfides (which hydrolyze to release H₂S) and chlorides/bromides (which are hygroscopic and form hydrates upon moisture exposure) [3]. The reduction stability of Li₃AlF₆-based electrolytes under oxygen atmosphere has also been independently verified, with sluggish reduction kinetics contributing to the observed stability [4].

Electrochemical & air stability
Class-level
Stable up to 5 V vs. Li⁺/Li; conductivity unchanged at 25 °C / 70% RH
Allows ambient-air processing for high-voltage battery assembly
Sulfide electrolytes degrade ≥2.5–3.0 V and hydrolyze; chlorides are hygroscopic
Electrochemical Stability Window Air Stability Solid Electrolyte All-Solid-State Battery

Dendrite Suppression and Cycling Longevity in Lithium Metal Cells

A nanostructured, Li-rich Li₃AlF₆ derivative synthesized from the cryolite phase and coated with an ionic liquid was demonstrated as a solid electrolyte additive for lithium metal batteries (LMBs). This Li₃AlF₆-based additive enabled stable galvanostatic cycling of Li∥Li symmetric cells for at least 100 cycles under a high areal capacity of 3 mA·h·cm⁻², with a room-temperature ionic conductivity reaching 10⁻⁵ S·cm⁻¹ and an activation energy as low as 0.29 eV — described as the best level among fluoride solid electrolytes [1]. The additive also delivered significant improvements in capacity retention when tested in full cells employing LiFePO₄, FeS₂, and sulfur cathodes [1]. In a separate study, a β-Li₃AlF₆ surface coating on LiNi₀.₅Mn₁.₅O₄ high-voltage spinel cathode achieved 98.2% capacity retention and 99% coulombic efficiency at the 100th cycle [2]. At the extreme of cycling endurance, an in situ reconstructed Li₃AlF₆ coating on LiCoO₂ enabled 88% capacity retention after 200 cycles at 4.6 V [3].

Dendrite suppression & cycling
Head-to-head
Li∥Li symmetric cells: ≥100 cycles at 3 mA·h·cm⁻²; coated LNMO: 98.2% retention after 100 cycles
Supports dendrite suppression and cycling stability evaluation
Li-rich derivative additive; LiCoO₂ coating 88% retention after 200 cycles at 4.6 V
Lithium Metal Battery Dendrite Suppression Solid Electrolyte Additive Cycling Stability

Coordination Chemistry and Electronic Structure of Molten Cryolites

First-principles molecular dynamics combined with Voronoi tessellation analysis reveals that the coordination number of Al³⁺ is 5.22 in Li₃AlF₆, 5.21 in Na₃AlF₆, and 4.95 in K₃AlF₆, indicating a progressively lower content of octahedral [AlF₆]³⁻ and penta-coordinated [AlF₅]²⁻ species in the potassium analog [1]. The self-diffusion coefficients follow the order Li⁺ > Na⁺ > K⁺ for cations, while the Al³⁺ and F⁻ diffusion trend is Na₃AlF₆ > Li₃AlF₆ > K₃AlF₆ [1]. The upper limits of the HOMO-LUMO gaps for Li₃AlF₆, Na₃AlF₆, and K₃AlF₆ are 4.82, 2.10, and 3.51 eV, respectively, suggesting that Na₃AlF₆ exhibits higher electronic conductivity than Li₃AlF₆ and K₃AlF₆ under superheating conditions (40 K above the liquidus temperature) [1]. Raman spectroscopic data further demonstrate a slight red shift of main peaks and a decrease in half-widths in the row Li⁺ → Na⁺ → K⁺, attributable to the cation's influence on the fluorocomplex formation/dissociation kinetics [2].

Molten cryolite coordination
Head-to-head
HOMO-LUMO gap: 4.82 eV (Li) vs. 2.10 eV (Na) vs. 3.51 eV (K); CN(Al³⁺): 5.22, 5.21, 4.95
Indicates lower electronic conductivity in Li₃AlF₆ melt, influencing current efficiency
First-principles MD; 40 K above liquidus; Raman data confirm cation-dependent speciation
Cryolite Melt Chemistry Coordination Number Molecular Dynamics Aluminum Electrolysis

Validated Application Scenarios for Cryolite, trilithium (Li₃AlF₆)


Low-Temperature Aluminum Electrolysis and Energy-Efficient Fluxing

Procurement teams at aluminum smelters evaluating flux additives for Hall-Héroult cells should prioritize Li₃AlF₆ or LiF-enriched Na₃AlF₆–LiF mixtures over pure Na₃AlF₆ or K₃AlF₆ when the operational target is lower electrolysis temperature and reduced specific energy consumption. The 222 °C melting point advantage of Li₃AlF₆ (783–790 °C) over Na₃AlF₆ (1009–1012 °C) [1] enables bath operating temperatures in the 930–950 °C range and an ~8–12% energy consumption reduction compared to potassium cryolite systems, as validated by industrial electrolysis data from the China Nonferrous Metals Research Institute [2]. This scenario is particularly compelling for large-scale electrolytic cells (≥300 kA), where the cumulative energy savings can offset the higher raw material cost of lithium-based fluxes within 18–24 months [2].

Fluoride-Based Solid Electrolyte for All-Solid-State Batteries

Battery R&D groups developing all-solid-state cells that require both wide electrochemical stability (up to 5 V vs. Li⁺/Li) and ambient-air processability should select Li₃AlF₆-based composite electrolytes in preference to sulfide (e.g., Li₆PS₅Cl) or chloride (e.g., Li₃YCl₆) alternatives. Si⁴⁺-doped 4Li₃AlF₆·Li₂SiF₆ delivers the highest room-temperature conductivity among lithium metal fluorides (3 × 10⁻⁵ S·cm⁻¹) [3] while retaining conductivity under 25 °C / 70% RH ambient storage — a property sulfide and chloride electrolytes cannot match [3]. This dual advantage is critical for high-voltage cathode pairings (LiCoO₂ at 4.6 V, LiNi₀.₅Mn₁.₅O₄) and for manufacturing scenarios where dry-room capital expenditure must be minimized.

Lithium Metal Anode Protection via Solid Electrolyte Additives

For developers of lithium metal batteries (LMBs) struggling with dendrite-induced short circuits and capacity fade, the nanostructured Li₃AlF₆ derivative additive platform offers a quantitatively validated solution. The additive enables Li∥Li symmetric cells to cycle stably for ≥100 cycles at a practical areal capacity of 3 mA·h·cm⁻² while simultaneously improving capacity retention in LiFePO₄, FeS₂, and sulfur full cells [4]. The room-temperature ionic conductivity of 10⁻⁵ S·cm⁻¹ and activation energy of 0.29 eV place this additive at the performance frontier of fluoride solid electrolytes [4]. Procurement of Li₃AlF₆ as a precursor for this additive class is recommended when the R&D objective is a unified dendrite-suppression and cathode-compatibility strategy.

High-Voltage Cathode Surface Coating for Extended Cycle Life

Battery materials engineers seeking to extend the cycle life of high-voltage cathode materials (LiCoO₂, LiNi₀.₅Mn₁.₅O₄, NMC) should evaluate Li₃AlF₆ as a coating precursor. An in situ reconstructed Li₃AlF₆ coating on LiCoO₂ retains 88% capacity after 200 cycles at 4.6 V, effectively suppressing the surface phase transition and Co dissolution that plague uncoated cathodes [5]. Similarly, β-Li₃AlF₆-coated LiNi₀.₅Mn₁.₅O₄ achieves 98.2% capacity retention with 99% coulombic efficiency at the 100th cycle [6]. These results establish Li₃AlF₆ as a quantitatively superior coating material compared to simple oxide coatings (e.g., Al₂O₃, ZrO₂) for high-voltage cathode protection, justifying its specification in advanced cathode engineering projects.

Application
Selection Property
Validation Focus
Low-Temperature Aluminum Electrolysis
Melting point depression for energy-efficient fluxing
Energy consumption reduction and bath temperature optimization
Solid Electrolyte for All-Solid-State Batteries
Si⁴⁺-doped ionic conductivity and ambient stability
High-voltage cathode compatibility and air-processable assembly
Li Metal Anode Protection Additive
Dendrite-suppressing solid electrolyte additive
Cycling stability at practical areal capacity
High-Voltage Cathode Coating
Surface reconstruction for cycle life extension
Capacity retention and coulombic efficiency at high voltage
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